1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea
CAS No.: 5525-35-9
Cat. No.: VC11381879
Molecular Formula: C18H17ClN4O2
Molecular Weight: 356.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5525-35-9 |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |
| Standard InChI | InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-10-8-13(19)9-11-14)17(24)23(22(12)2)15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,20,21,25) |
| Standard InChI Key | SYMZTHSEBKAOLU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea combines three critical moieties:
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A pyrazolone ring (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) providing hydrogen-bonding capabilities.
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A 4-chlorophenyl group contributing hydrophobic and electron-withdrawing effects.
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A urea bridge (-NH-C(=O)-NH-) enabling hydrogen-bond interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value/Identifier |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₂ |
| Molecular Weight | 356.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
| InChIKey | SYMZTHSEBKAOLU-UHFFFAOYSA-N |
| PubChem CID | 1367800 |
The compound’s planar pyrazolone ring and chlorophenyl group enhance its ability to penetrate lipid membranes, as evidenced by computed LogP values . X-ray crystallography of analogous compounds suggests the urea group adopts a trans-configuration, optimizing hydrogen-bond donor-acceptor interactions.
Synthesis and Production
Synthetic Routes
Industrial synthesis typically follows a three-step protocol:
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Pyrazolone Formation: Condensation of ethyl acetoacetate with phenylhydrazine yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.
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Isocyanate Coupling: Reaction with 4-chlorophenyl isocyanate in anhydrous dichloromethane at 0–5°C.
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Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenylhydrazine, EtOH, Δ, 6 hr | 85% |
| 2 | 4-Cl-C₆H₄-NCO, DCM, 0°C, 2 hr | 72% |
| 3 | Ethanol/water recrystallization | 98% |
Scale-up processes utilize continuous flow reactors to minimize exothermic risks during isocyanate coupling. Alternative routes employing microwave-assisted synthesis reduce reaction times by 40% but require specialized equipment.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits broad-spectrum inhibition against hydrolases and oxidoreductases:
Table 3: Enzymatic Targets and IC₅₀ Values
| Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Urease | 12.3 | Competitive inhibition |
| Cyclooxygenase-2 | 8.7 | Allosteric site binding |
| Acetylcholinesterase | 18.9 | π-π stacking with Trp86 |
Molecular docking studies reveal the chlorophenyl group occupies hydrophobic pockets in COX-2, while the urea nitrogen forms hydrogen bonds with Ser530. This dual interaction explains its 3-fold selectivity for COX-2 over COX-1.
Anti-Inflammatory Activity
In murine models (Carrageenan-induced paw edema):
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50 mg/kg dose: 62% reduction in edema volume vs. control (p < 0.01).
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Mechanism: Suppression of NF-κB and TNF-α pathways, confirmed via Western blot.
Computational Modeling and QSAR
Molecular Docking
AutoDock Vina simulations (PDB: 3LN1) identify three key interactions:
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Hydrogen bond between urea carbonyl and Arg120 (ΔG = -9.2 kcal/mol).
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Chlorine atom van der Waals contact with Val116.
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Pyrazolone ring π-cation interaction with His90.
Table 4: Docking Scores vs. Biological Activity
| Target | Docking Score (kcal/mol) | Experimental IC₅₀ (μM) |
|---|---|---|
| COX-2 | -9.2 | 8.7 |
| Urease | -8.1 | 12.3 |
| Acetylcholinesterase | -7.6 | 18.9 |
Quantitative Structure-Activity Relationship (QSAR) models using MOE software identify polar surface area (<90 Ų) and AlogP98 (2.1–3.4) as critical parameters for blood-brain barrier penetration.
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